4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C11H16F3IN2O and a molecular weight of 376.1572 g/mol . This compound is characterized by the presence of an iodine atom, an isobutyl group, and a trifluoropropoxy group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using an isobutyl halide.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy group can be introduced through an etherification reaction using a trifluoropropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
- 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-imidazole
- 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrrole
- 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-thiazole
These compounds share similar structural features but differ in the heterocyclic ring, which can lead to differences in their chemical properties and applications
Properties
IUPAC Name |
4-iodo-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-8(2)5-17-6-9(15)10(16-17)7-18-4-3-11(12,13)14/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCZUIWWJIMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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